molecular formula C9H8ClFO3 B8629311 2-Chloro-4-fluorophenyl ethyl carbonate

2-Chloro-4-fluorophenyl ethyl carbonate

Cat. No.: B8629311
M. Wt: 218.61 g/mol
InChI Key: YQKSSJXIMXARGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorophenyl ethyl carbonate is a useful research compound. Its molecular formula is C9H8ClFO3 and its molecular weight is 218.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

2.1 Drug Development

The compound is utilized as a building block in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors for various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. For instance, 2-chloro-4-fluorophenyl derivatives have been explored as potential g-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease .

2.2 Antimicrobial Activity

Research indicates that compounds derived from 2-chloro-4-fluorophenyl ethyl carbonate exhibit significant antimicrobial properties. These derivatives have been tested against various bacterial strains and have shown promising results, suggesting their potential use in developing new antibiotics .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound serves as a precursor for the synthesis of fluorinated polymers. These materials are valued for their thermal stability and resistance to chemical degradation. The incorporation of fluorine into polymer matrices enhances their performance in harsh environments, making them suitable for applications in coatings and sealants .

3.2 Fluorinated Surfactants

The compound has also been investigated for its role in synthesizing fluorinated surfactants, which are used to modify surface properties in various industrial applications. These surfactants are particularly effective due to their ability to reduce surface tension and improve wetting properties .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A notable study involved the synthesis of a series of anticancer agents based on this compound. Researchers modified the compound to enhance its binding affinity to target proteins involved in tumor growth. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's utility in drug discovery .

Case Study 2: Development of Fluorinated Polymers

Another research project focused on developing high-performance fluorinated polymers using this compound as a key intermediate. The resulting materials exhibited superior mechanical properties and chemical resistance compared to traditional polymers, making them ideal for aerospace and automotive applications .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Medicinal ChemistryAntimicrobial activityPromising results against bacterial strains
Material ScienceFluorinated polymersEnhanced thermal stability and chemical resistance
Material ScienceFluorinated surfactantsEffective reduction of surface tension

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl) ethyl carbonate

InChI

InChI=1S/C9H8ClFO3/c1-2-13-9(12)14-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3

InChI Key

YQKSSJXIMXARGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-fluoro-phenol (0.8 mL, 7.64 mmol) and triethylamine (1.3 mL, 9.16 mmol) in dichloromethane (10 mL) at 0° C. was added ethyl chloroformate (0.9 mL, 9.16 mmol) dropwise. The ice bath was removed and the solution was allowed to warm to room temperature and stirred for an additional 16 hours. Afterwards dichloromethane (20 mL) was added to the mixture, the organic solution was washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product as an oil (1.65 g, 100%).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.